molecular formula C7H8N2O2 B13956577 2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)-

2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)-

Cat. No.: B13956577
M. Wt: 152.15 g/mol
InChI Key: RCRPCQMNXDKVHN-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- is a compound that features a propenoic acid moiety attached to a methyl-imidazole ring. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties. Imidazole itself is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique reactivity and functionality to its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- typically involves the reaction of 1-methylimidazole with propenoic acid derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the propenoic acid, followed by nucleophilic addition of the 1-methylimidazole .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the reactants are combined in reactors under optimized temperature and pressure conditions to maximize yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the propenoic acid moiety can undergo Michael addition reactions with nucleophiles, affecting cellular pathways .

Comparison with Similar Compounds

Uniqueness: 2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- is unique due to the combination of the reactive propenoic acid moiety and the bioactive imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-(1-methylimidazol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C7H8N2O2/c1-9-5-4-8-6(9)2-3-7(10)11/h2-5H,1H3,(H,10,11)

InChI Key

RCRPCQMNXDKVHN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C=CC(=O)O

Origin of Product

United States

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